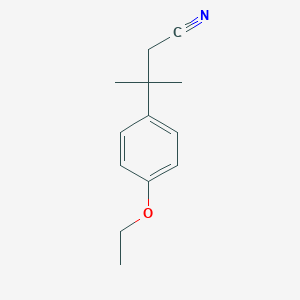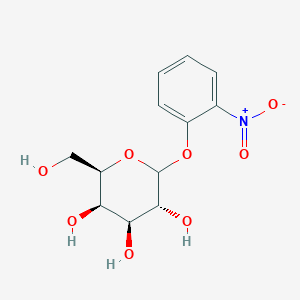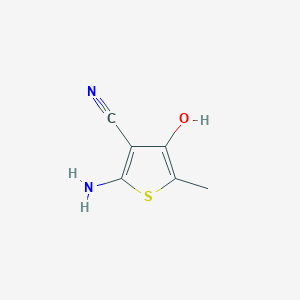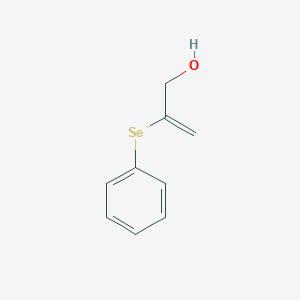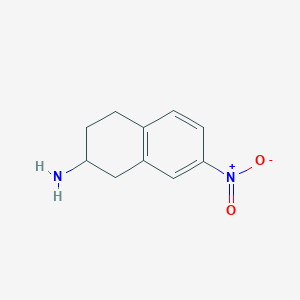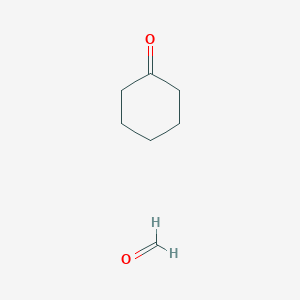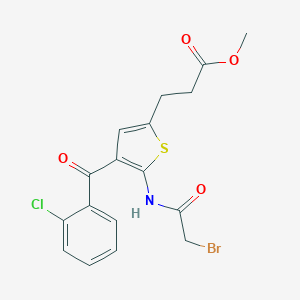
2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a complex organic compound. While specific information about this compound is not directly available, research on similar thiophene derivatives provides insights into its potential characteristics and applications.
Synthesis Analysis
Synthesis of thiophene derivatives often involves bromination or other halogenation reactions. For instance, Pridgen et al. (1998) described the synthesis of a thiophene derivative using phase transfer catalyzed bromoethylation, which might be similar to the synthesis pathway of our compound of interest (Pridgen et al., 1998).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for determining their properties and applications. Wu et al. (2013) conducted a study on the bromination selectivity of benzo[b]thiophene derivatives, highlighting the importance of molecular structure in determining the chemical behavior of such compounds (Wu et al., 2013).
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, including cross-coupling and bromination. For example, Nikul’shin et al. (2019) discussed heat-induced reactions involving thiophene derivatives, demonstrating their reactive nature (Nikul’shin et al., 2019).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are significant for thiophene derivatives. Wang et al. (2008) explored the crystal structure of a thiophene derivative, providing insights into its physical characteristics (Wang & Huang, 2008).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and functional groups' behavior are vital for understanding thiophene derivatives. Romagnoli et al. (2012) synthesized and evaluated various thiophene derivatives, providing valuable information about their chemical properties (Romagnoli et al., 2012).
properties
IUPAC Name |
methyl 3-[5-[(2-bromoacetyl)amino]-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO4S/c1-24-15(22)7-6-10-8-12(17(25-10)20-14(21)9-18)16(23)11-4-2-3-5-13(11)19/h2-5,8H,6-7,9H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVIHXWHESHBSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=C(S1)NC(=O)CBr)C(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

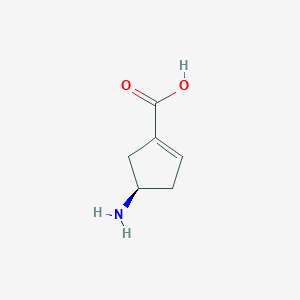
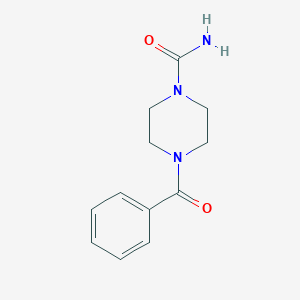
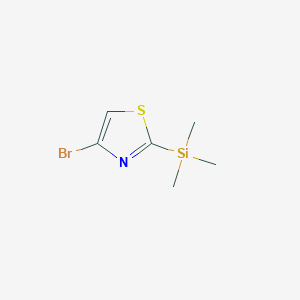
![5-Methylpyrido[2,3-d]pyridazine](/img/structure/B28643.png)
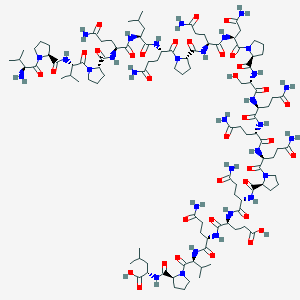
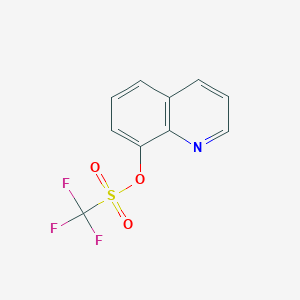
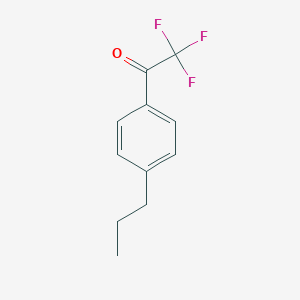
![4-[(trimethylsilyl)methyl]Phenol](/img/structure/B28652.png)
